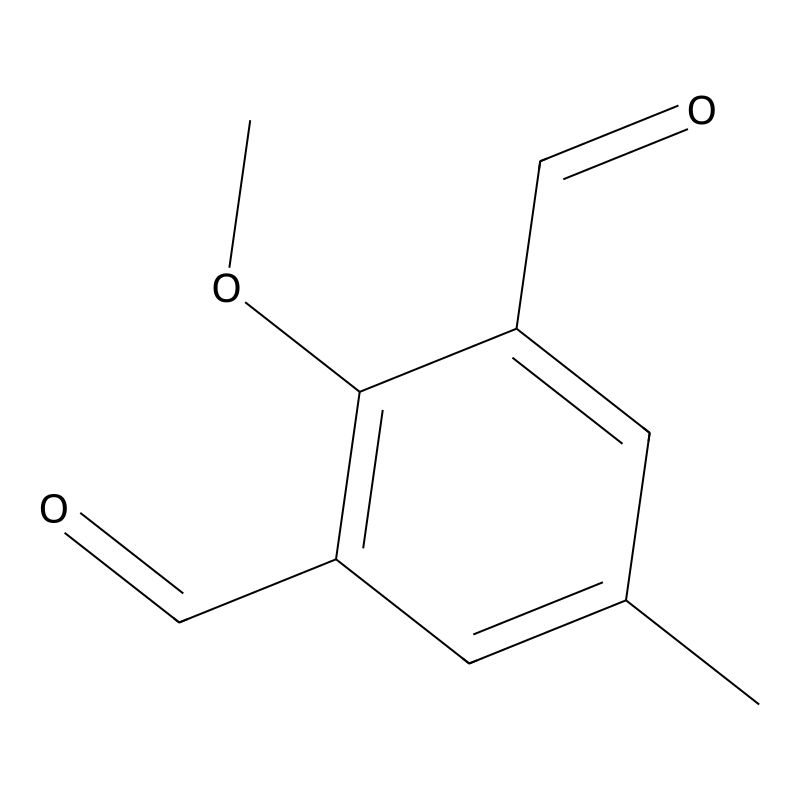

2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

MMBDC possesses a unique combination of functional groups: two aldehyde groups (C=O) and a methoxy group (OCH3). This combination could be valuable as a starting material for the synthesis of more complex organic molecules. The aldehyde groups can participate in various condensation reactions to form carbon-carbon bonds, while the methoxy group can influence the reactivity and regioselectivity of these reactions .

Medicinal Chemistry

The presence of the aldehyde groups makes MMBDC a potential candidate for drug discovery. Aldehydes can interact with biological molecules and play a role in various cellular processes. By modifying the structure of MMBDC, researchers could potentially create molecules that target specific diseases .

Material Science

The aromatic ring (benzene) and the polar functional groups (aldehyde and methoxy) in MMBDC suggest potential applications in material science. Aromatic rings are often found in conductive polymers, and the polar functional groups can influence interactions between MMBDC molecules, potentially leading to the formation of supramolecular structures with specific properties .

2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde, also known by its Chemical Abstracts Service (CAS) number 71128-83-1, is an aromatic compound characterized by the presence of two aldehyde functional groups and a methoxy group attached to a methyl-substituted benzene ring. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of approximately 178.18 g/mol . The compound features a symmetrical structure, with aldehyde groups located at the 1 and 3 positions relative to the methoxy substituent at the 2 position.

- Oxidation: The aldehyde groups can be oxidized to carboxylic acids using agents like potassium permanganate or chromic acid.

- Reduction: Aldehydes can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: The compound may participate in condensation reactions with amines or alcohols, forming imines or hemiacetals, respectively .

Several synthetic routes can be employed to produce 2-methoxy-5-methylbenzene-1,3-dicarbaldehyde:

- Starting from Toluene: Toluene can be methylated and subsequently oxidized to introduce the aldehyde groups.

- Formylation: Using formylation reactions on substituted benzenes can yield dicarbaldehydes.

- Reactions with Methanol: The introduction of the methoxy group may be achieved through methanol reaction under acidic conditions with a suitable precursor .

2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives may find use in drug development due to potential biological activities.

- Flavors and Fragrances: Compounds with methoxy and aldehyde functionalities are often utilized in flavoring and fragrance formulations.

Interaction studies involving 2-methoxy-5-methylbenzene-1,3-dicarbaldehyde primarily focus on its reactivity with biological molecules. Aldehydes can react with amino acids or proteins through nucleophilic addition reactions. Such interactions may lead to modifications in protein structure and function, potentially influencing metabolic pathways.

Several compounds share structural similarities with 2-methoxy-5-methylbenzene-1,3-dicarbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methoxybenzaldehyde | One aldehyde group | Simpler structure; used in organic synthesis |

| 3-Methoxy-4-hydroxybenzaldehyde | Hydroxy group addition | Exhibits antioxidant properties |

| 4-Methylbenzaldehyde | Single methyl substitution | Commonly used in flavoring applications |

| 2-Hydroxy-5-methylbenzaldehyde | Hydroxy group at position 2 | Potential for enhanced reactivity due to hydroxyl |

The uniqueness of 2-methoxy-5-methylbenzene-1,3-dicarbaldehyde lies in its dual aldehyde functionality combined with a methoxy group, which may enhance its reactivity and potential applications compared to simpler analogs.